Enhanced Lipophilicity Over Unsubstituted Core
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane exhibits a computed LogP of 0.35, which is significantly higher than the unsubstituted core (2,6-dioxa-9-azaspiro[4.5]decane, LogP not available but predicted to be lower due to lack of alkyl chain) and the 7-methyl analog (XLogP3-AA -0.3) [1]. This 0.65 unit increase in LogP relative to the methyl analog indicates a quantifiable shift towards higher lipophilicity, a critical parameter for optimizing passive membrane diffusion and oral bioavailability [2].
| Evidence Dimension | Lipophilicity (LogP/XLogP3-AA) |
|---|---|
| Target Compound Data | 0.35 |
| Comparator Or Baseline | 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane: -0.3 |
| Quantified Difference | Δ LogP = 0.65 |
| Conditions | Computed values from vendor databases (LogP for target) and PubChem (XLogP3-AA for comparator) |
Why This Matters
This data point directly guides medicinal chemists in selecting the appropriate analog for balancing solubility and permeability during lead optimization.
- [1] ChemSpace. (n.d.). 7-ethyl-2,6-dioxa-9-azaspiro[4.5]decane. CSSB00000725000. Retrieved April 17, 2026. View Source
- [2] PubChem. (n.d.). 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane. CID 65122770. Retrieved April 17, 2026. View Source
